5-Bromo-2-(trifluoromethyl)benzoic acid
Overview
Description
“5-Bromo-2-(trifluoromethyl)benzoic acid” is a chemical compound with the CAS Number: 654-97-7. It has a molecular weight of 269.02 and its IUPAC name is this compound .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H4BrF3O2/c9-4-1-2-6 (8 (10,11)12)5 (3-4)7 (13)14/h1-3H, (H,13,14) and the InChI key is SWSCMXZZHFRZLX-UHFFFAOYSA-N .
Scientific Research Applications
Synthesis and Industrial Applications
- Synthesis of SGLT2 Inhibitors : A key intermediate for synthesizing a family of SGLT2 inhibitors, used in diabetes therapy, is made effectively from dimethyl terephthalate, including steps like nitration, hydrolysis, and bromination. This process demonstrates scalability and cost-effectiveness in industrial applications (Zhang et al., 2022).
Biological Activity Studies
- Antimicrobial and Antifungal Activity : Cadmium (II) complexes derived from 5-Bromo-2-(trifluoromethyl)benzoic acid show promising antibacterial and antifungal properties. The complex formation enhances the biological activity against organisms like A. Niger, S. Aurores, and E. Coli (Jaber et al., 2021).
- Larvicidal Activity : Derivatives of this compound, specifically 2-(5-bromo-2-(trifluoromethoxy)phenyl)-5-aryl-1,3,4-oxadiazole compounds, exhibit strong larvicidal activity towards mosquitoes like Culex quinquefasciatus. This indicates potential applications in mosquito control and related public health initiatives (Santhanalakshmi et al., 2022).
Crystallography and Material Science
- Crystallographic Studies : The compound this compound is used in studies to understand crystal structures, electronic structure, and molecular electrostatic potential. These studies are vital for understanding the molecular interactions and properties of materials (Pramanik et al., 2019).
Supramolecular Chemistry
- Halogen Bonding Studies : Research involving this compound contributes to the understanding of halogen bonding, a key aspect in supramolecular chemistry. This knowledge is crucial for designing new molecular materials and understanding molecular interactions (Wu et al., 2017).
Spectroscopy and Optical Studies
- Spectroscopic Characterization : The compound's spectroscopic properties have been thoroughly characterized, contributing to a better understanding of its molecular structure and potential applications in areas like non-linear optical (NLO) properties (Vural & Kara, 2017).
Safety and Hazards
“5-Bromo-2-(trifluoromethyl)benzoic acid” is classified under GHS07. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Mechanism of Action
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 5-Bromo-2-(trifluoromethyl)benzoic acid . For instance, the compound’s solubility and stability could be affected by the pH of the environment, while its interaction with targets could be influenced by the presence of other molecules.
Properties
IUPAC Name |
5-bromo-2-(trifluoromethyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3O2/c9-4-1-2-6(8(10,11)12)5(3-4)7(13)14/h1-3H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWSCMXZZHFRZLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90679249 | |
Record name | 5-Bromo-2-(trifluoromethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90679249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
654-97-7 | |
Record name | 5-Bromo-2-(trifluoromethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90679249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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